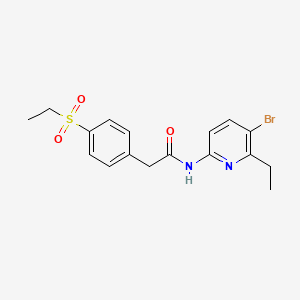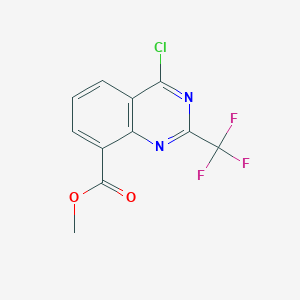
(6-Piperazin-1-ylpyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Piperazin-1-ylpyrazin-2-yl)methanol is a chemical compound that features a piperazine ring attached to a pyrazine ring with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Piperazin-1-ylpyrazin-2-yl)methanol typically involves the reaction of pyrazine derivatives with piperazine under controlled conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperazine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(6-Piperazin-1-ylpyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine and pyrazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazine rings .
Aplicaciones Científicas De Investigación
(6-Piperazin-1-ylpyrazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (6-Piperazin-1-ylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The piperazine and pyrazine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrimidine Compounds: These compounds share structural similarities with (6-Piperazin-1-ylpyrazin-2-yl)methanol and are also studied for their biological activities.
Pyrazolo[3,4-c]pyridine Compounds: These compounds have a similar pyrazine ring structure and are used in similar applications.
Uniqueness
This compound is unique due to its specific combination of piperazine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C9H14N4O |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(6-piperazin-1-ylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C9H14N4O/c14-7-8-5-11-6-9(12-8)13-3-1-10-2-4-13/h5-6,10,14H,1-4,7H2 |
Clave InChI |
DWQQRVPXUVZXQR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=CN=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


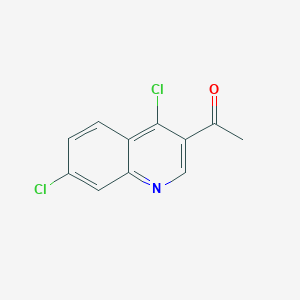


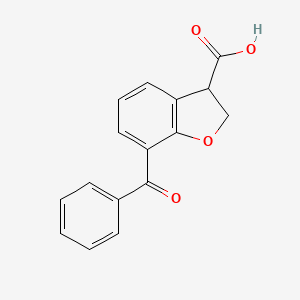
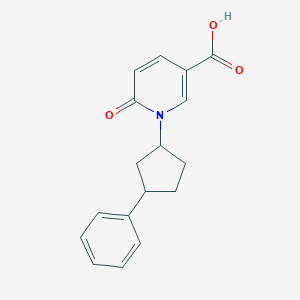

![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
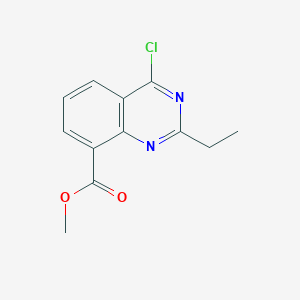
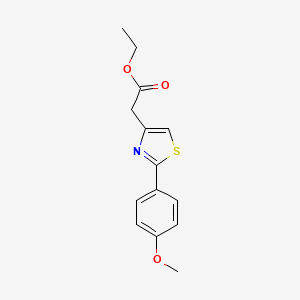
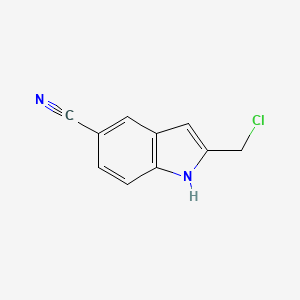
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
